

Application of rac-Felodipine-d3 in Preclinical Pharmacokinetic Studies

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Compound of Interest		
Compound Name:	rac Felodipine-d3	
Cat. No.:	B562459	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. [1][2] It functions by blocking voltage-gated L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. Preclinical pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of drug candidates like felodipine. The use of a stable isotope-labeled internal standard is crucial for accurate bioanalysis in these studies. rac-Felodipine-d3, a deuterated analog of felodipine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the analyte, ensuring reliable quantification in complex biological matrices.

Application: Internal Standard in Bioanalysis

rac-Felodipine-d3 is primarily utilized as an internal standard (IS) in the quantitative analysis of felodipine and its enantiomers in biological samples, such as plasma, during preclinical pharmacokinetic studies. Its use helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Preclinical Pharmacokinetic Data



The following tables summarize pharmacokinetic parameters of felodipine from preclinical studies in dogs and rats where a deuterated internal standard was employed.

Table 1: Pharmacokinetic Parameters of Felodipine Enantiomers in Dogs Following Oral Administration

Parameter	(+)-(R)-Felodipine	(-)-(S)-Felodipine
Tmax (h)	1.5 ± 0.5	1.5 ± 0.5
Cmax (nmol/L)	15.3 ± 4.2	16.8 ± 5.0
t½ (h)	4.3 ± 1.0	4.4 ± 1.0
AUC ₀₋₂₄ (nmol·h/L)	68.8 ± 20.2	75.9 ± 23.5

Data from a study using d6-Felodipine as the internal standard.[3]

Table 2: Pharmacokinetic Parameters of Felodipine in Rats Following Oral Administration of Felodipine Alone and in Combination with Metoprolol

Parameter	Felodipine Alone	Felodipine with Metoprolol
Cmax (ng/mL)	485.2 ± 45.3	562.8 ± 51.7
Tmax (h)	4.0 ± 0.5	4.0 ± 0.5
AUC ₀ -t (ng·h/mL)	2845 ± 210	3412 ± 285
AUC ₀ -inf (ng·h/mL)	3015 ± 235	3754 ± 310
t½ (h)	6.8 ± 0.9	7.2 ± 1.1

Data from a study that developed and validated an LC-ESI-MS/MS method for the simultaneous quantification of felodipine and metoprolol in rat plasma.

Experimental Protocols



Protocol 1: Preclinical Pharmacokinetic Study of Oral Felodipine in Rats

This protocol outlines a typical workflow for a preclinical pharmacokinetic study in rats.

- 1. Animal Dosing and Sampling:
- House male Wistar rats (200-250 g) in controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
- Fast the rats overnight prior to dosing.
- Administer a single oral dose of felodipine (e.g., 5 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- 2. Sample Preparation (Liquid-Liquid Extraction):
- To 100 μ L of rat plasma, add 25 μ L of rac-Felodipine-d3 internal standard solution (e.g., 100 ng/mL in methanol).
- Add 50 μL of 0.1 M sodium carbonate solution and vortex for 30 seconds.
- Add 1 mL of extraction solvent (e.g., diethyl ether:hexane, 80:20 v/v) and vortex for 5 minutes.[4]
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of mobile phase and inject into the LC-MS/MS system.

Protocol 2: Bioanalytical Method using LC-MS/MS

This protocol provides a general framework for the LC-MS/MS analysis of felodipine in plasma samples.

- 1. LC-MS/MS System:
- A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.



2. Chromatographic Conditions:

Column: C18 analytical column (e.g., 100 mm x 4.6 mm, 5 μm).[4]

• Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

Flow Rate: 0.8 mL/min.[5]
Injection Volume: 10 μL.[6]
Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

• Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

• Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

• Felodipine: m/z 384.1 → 338.0[7]

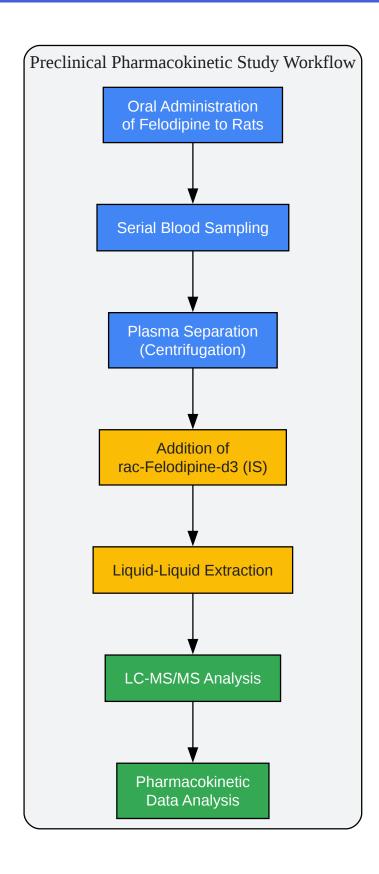
rac-Felodipine-d3: m/z 387.1 → 341.0 (hypothetical, based on a +3 Da shift)

4. Calibration and Quality Control:

- Prepare calibration standards and quality control (QC) samples by spiking known concentrations of felodipine into blank rat plasma.
- Process the standards and QCs alongside the study samples using the same extraction procedure.
- Construct a calibration curve by plotting the peak area ratio of felodipine to rac-Felodipine-d3
 against the nominal concentration of felodipine.
- Determine the concentration of felodipine in the study samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

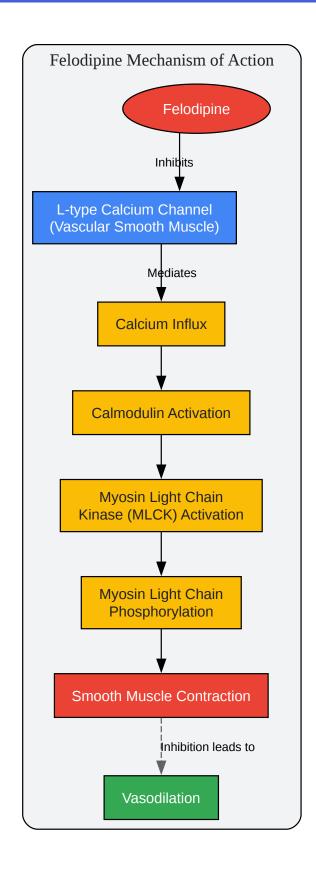




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Caption: Workflow for a preclinical pharmacokinetic study of felodipine.





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Caption: Signaling pathway for felodipine's mechanism of action.



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